molecular formula C15H18ClNO4S B2961310 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide CAS No. 1795441-98-3

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide

Cat. No. B2961310
CAS RN: 1795441-98-3
M. Wt: 343.82
InChI Key: AZTXHOUAERBIKJ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide, also known as compound GSK-J4, is a potent and selective inhibitor of the histone demethylase KDM6B. KDM6B is involved in the regulation of gene expression and plays a critical role in various biological processes, including cell differentiation, development, and cancer.

Scientific Research Applications

DNA Interaction and Anticancer Activity

  • Research on mixed-ligand copper(II)-sulfonamide complexes, which include similar sulfonamide derivatives, has shown their potential in DNA binding and cleavage, indicating their relevance in genotoxicity and anticancer activity. These compounds demonstrated considerable antiproliferative activity in cellular models, including yeast and human tumor cells (González-Álvarez et al., 2013).

Chlorinating Reagent in Organic Synthesis

  • A structurally simple and reactive chlorinating reagent, "N-chloro-N-methoxybenzenesulfonamide," has been developed. It has been used to chlorinate various organic compounds like 1,3-diketones, phenols, and aromatic amines, obtaining chlorinated products in good to high yields. This indicates the potential use of similar sulfonamide compounds in organic synthesis (Pu et al., 2016).

Crystal Structure Analysis

  • The crystal structure of compounds with similar benzenesulfonamide derivatives has been determined, focusing on intermolecular interactions like C-H...O, C-H...π, and C-H...Cl. These studies provide valuable insights into the molecular structure and potential applications in material science (Bats et al., 2001).

Reactions in Organic Chemistry

  • The reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide leading to specific but-2-enoates and their further reaction with ninhydrin indicates the utility of similar sulfonamide compounds in creating complex organic structures (Gein et al., 2017).

Herbicide Transport Analysis

  • Chlorsulfuron, a compound structurally related to the sulfonamide , has been studied for its transport characteristics in soil. This research provides insights into the environmental impact and behavior of sulfonamide-based herbicides (Veeh et al., 1994).

Antimicrobial Activity

  • Research on novel benzenesulfonamides, including 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide, has shown significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of similar compounds in antimicrobial treatments (Vanparia et al., 2010).

properties

IUPAC Name

3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-11-13(16)6-3-7-14(11)22(19,20)17-10-15(2,18)9-12-5-4-8-21-12/h3-8,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTXHOUAERBIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide

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